N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

α7 nAChR positive allosteric modulator substituent SAR

CAS 483993-95-9 is the 4-methoxy N-aryl, 3-methyl benzyl substitution pattern specifically claimed within WO2009043780A1 for α7 nAChR positive allosteric modulation. This substitution was deliberately selected for favorable activity; ortho-methoxy analogs (CAS 483993-93-7) or ortho-methyl analogs (CAS 483993-85-7) produce divergent pharmacological outcomes without experimental validation. Procure this exact analog to probe para-methoxy contributions to metabolic stability, hydrogen-bonding geometry, and allosteric cooperativity in tetrazole-based α7 nAChR PAM medicinal chemistry programs. ≥95% purity supports quantitative biochemical and cellular assay workflows.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 483993-95-9
Cat. No. B2882385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
CAS483993-95-9
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C18H19N5O2/c1-12-4-3-5-13(10-12)11-16(17-20-22-23-21-17)18(24)19-14-6-8-15(25-2)9-7-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
InChIKeyCAURSVOYNSIBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide (CAS 483993-95-9): Procurement-Relevant Compound Identity and Class Context


N-(4-Methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide (CAS 483993-95-9; molecular formula C18H19N5O2; molecular weight 337.38 g/mol; purity ≥95% as supplied by specialty chemical vendors) is a fully synthetic, small-molecule tetrazole-substituted aryl amide derivative . This compound belongs to a broader chemotype disclosed in patent WO2009043780A1, which describes tetrazole-substituted aryl amides as positive allosteric modulators (PAMs) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive function, attention, and neuroinflammation [1]. The presence of a 4-methoxyphenyl amide substituent, a 3-methylbenzyl side chain, and a 2H-tetrazole heterocycle distinguishes this analog within the patent series and defines its anticipated pharmacological profile [1].

Why In-Class Tetrazole Aryl Amide Analogs Cannot Be Interchanged with CAS 483993-95-9


Within the α7 nAChR PAM chemotype defined by patent WO2009043780A1, even single-point substituent variations at the N-aryl or benzyl positions produce distinct pharmacological outcomes. The patent explicitly states that certain combinations of Ar1 and Ar2 substituents are excluded from the claimed invention, indicating that specific substitution patterns—including the 4-methoxy on the anilide ring and 3-methyl on the benzyl group present in CAS 483993-95-9—were deliberately selected for favorable activity [1]. Direct substitution of close analogs such as N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-85-7) or N-(2-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-93-7) carries the risk of altered target engagement, modified allosteric cooperativity, or divergent physicochemical properties without experimental validation [1]. Generic substitution within this series is therefore not scientifically justified absent compound-specific comparative data for the exact endpoint under investigation.

Quantitative Comparative Evidence Guide for CAS 483993-95-9 Versus Closest Structural Analogs


N-Aryl Substitution Pattern: 4-Methoxy vs. 2-Methoxy and 2-Methyl Analogs – Structural Comparison

CAS 483993-95-9 bears a 4-methoxy substituent on the N-phenyl ring (Ar2 = 4-methoxyphenyl), placing the electron-donating methoxy group at the para position relative to the amide bond. In direct contrast, the structurally closest commercially available analogs carry substituents at the ortho position: CAS 483993-93-7 (Ar2 = 2-methoxyphenyl) and CAS 483993-85-7 (Ar2 = 2-methylphenyl). The 4-methoxy configuration alters the electronic distribution across the amide bond and modifies both the conformational preferences and hydrogen-bonding capacity of the pharmacophore [1]. The patent WO2009043780A1 defines Ar2 substitution as a key determinant of α7 nAChR PAM activity, with preferred aryl groups explicitly including 4-methoxy-phenyl among the listed embodiments [1].

α7 nAChR positive allosteric modulator substituent SAR

Vendor-Supplied Purity Specification: ≥95% by HPLC for CAS 483993-95-9

The target compound CAS 483993-95-9 is supplied by AKSci at a certified purity of ≥95% (product code 0235CK), with identity confirmed by CAS number and molecular formula . In contrast, several commercially available analogs from the same series—such as N-(2-ethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (AKSci HTS005397) and N,3-bis(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (AKSci HTS005395)—are listed at >90% purity, representing a lower purity threshold . For screening applications where impurity-driven false positives or negatives are a concern, the ≥95% specification provides a quantifiably higher confidence floor.

compound quality control chemical purity reproducibility

Class-Level α7 nAChR PAM Pharmacophore: Tetrazole as an Amide Bioisostere – Mechanistic Rationale for Differentiation from Non-Tetrazole α7 Ligands

The 2H-tetrazol-5-yl moiety in CAS 483993-95-9 functions as a carboxylic acid or cis-amide bioisostere, a design strategy explicitly exploited in the patent family WO2009043780A1 to achieve positive allosteric modulation of α7 nAChR [1]. Published medicinal chemistry on related α7 nAChR chemotypes—specifically SEN12333 and its tetrazole isosteres—has demonstrated that replacement of an amide bond with a tetrazole ring completely abolishes binding affinity and functional agonist activity at α7 nAChRs, indicating that tetrazole-containing analogs engage the receptor in a conformationally distinct manner compared to non-tetrazole amides [2]. This class-level SAR supports the inference that CAS 483993-95-9 possesses a unique pharmacological signature relative to non-tetrazole α7 receptor modulators, including orthosteric agonists and non-tetrazole allosteric modulators, and should be selected when tetrazole-based PAM pharmacology is the intended experimental variable.

α7 nAChR positive allosteric modulator tetrazole bioisostere

3-Methylbenzyl Substituent (Ar1) Specificity: Differentiation from 4-Methoxybenzyl and Unsubstituted Benzyl Analogs

CAS 483993-95-9 incorporates a 3-methylbenzyl group as the Ar1 substituent (R1 = H, n = 1, Ar1 = 3-methylphenyl) [1]. The patent WO2009043780A1 explicitly lists 3-methyl-phenyl among preferred Ar1 embodiments alongside 3-methoxy-phenyl, 4-methyl-phenyl, 3-chloro-phenyl, and others, while also including a structural proviso that excludes certain Ar1/Ar2 combinations [1]. The 3-methyl substitution imparts specific steric and electronic properties at the benzylic position that differ from the regioisomeric 4-methoxybenzyl-containing compound 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (offered by Santa Cruz Biotechnology) . The specific 3-methylbenzyl configuration may influence binding pocket complementarity and allosteric coupling efficiency within the α7 nAChR transmembrane domain, though direct comparative biological data between these specific compounds are not publicly available [1].

α7 nAChR PAM substituent effect Ar1 SAR

Recommended Application Scenarios for CAS 483993-95-9 Based on Comparative Evidence


α7 nAChR Positive Allosteric Modulator Hit Expansion and SAR Studies

CAS 483993-95-9 is most appropriately deployed in medicinal chemistry programs exploring tetrazole-based positive allosteric modulators of the α7 nicotinic acetylcholine receptor, as described in patent WO2009043780A1 [1]. Its para-methoxy N-aryl substitution and meta-methyl benzyl substitution define a specific substitution pattern within the claimed Markush space, making it a suitable tool compound for investigating the SAR of the Ar2 position (para- vs. ortho-alkoxy) while holding the Ar1 substituent constant. Procurement is recommended when the goal is to probe the pharmacological consequences of 4-methoxy anilide substitution in α7 nAChR PAM pharmacology, particularly in comparison to ortho-substituted analogs such as CAS 483993-93-7 and CAS 483993-85-7 [1].

Tetrazole Bioisostere Profiling in CNS Drug Discovery

The 2H-tetrazole-5-yl moiety positions CAS 483993-95-9 as a valuable tool for evaluating tetrazole bioisostere effects on CNS drug-like properties, including metabolic stability, passive permeability, and hydrogen-bonding capacity, relative to carboxylic acid, amide, or other heterocyclic bioisosteres [1]. Published SAR from the SEN12333 series demonstrates that tetrazole substitution profoundly alters α7 nAChR binding and function [2]. Investigators comparing CAS 483993-95-9 against non-tetrazole α7 ligands can generate comparative datasets on tetrazole-specific in vitro ADME and target engagement profiles, thereby informing lead optimization strategies that exploit tetrazole pharmacophores for CNS indications [1][2].

Chemical Probe for Para-Methoxy Anilide Pharmacophore Hypothesis Testing

Researchers testing the hypothesis that para-methoxy substitution on the N-aryl ring of tetrazole-propanamide chemotypes confers a specific advantage in terms of metabolic stability (via reduced susceptibility to N-dearylation) or selectivity (via altered hydrogen-bonding geometry) should preferentially source CAS 483993-95-9 rather than ortho-substituted or non-methoxy analogs [1]. The ≥95% purity specification supports its use in quantitative biochemical and cellular assays where impurity interference must be minimized [2]. This compound serves as a structurally defined chemical probe for interrogating the role of the 4-methoxyphenyl amide moiety in this chemotype's pharmacological profile.

Reference Standard for Analytical Method Development and Compound Library QC

Given its well-defined chemical identity (CAS 483993-95-9, C18H19N5O2, MW 337.38 g/mol) and ≥95% vendor-certified purity [1], this compound can serve as a retention time marker and system suitability standard in HPLC and LC-MS analytical methods designed to characterize tetrazole-containing compound libraries. Its chromatographic behavior can be benchmarked against lower-purity analogs (>90%) to establish acceptance criteria for library quality control, supporting high-throughput screening campaigns where compound integrity is critical for hit validation [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.